molecular formula C23H23F3N4O3S B6565012 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921847-45-2

2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B6565012
CAS RN: 921847-45-2
M. Wt: 492.5 g/mol
InChI Key: NFRCZDUGGKTAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a hydroxymethyl group, a carbamoyl group, an imidazole ring, a sulfanyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also has a trifluoromethyl group attached to a phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence properties like solubility and melting point .

Scientific Research Applications

Anticancer Properties

The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis induction, and inhibition of metastasis. Preclinical studies indicate that it may interfere with specific signaling pathways crucial for cancer progression .

Anti-Inflammatory Activity

Given its sulfanyl and trifluoromethyl moieties, this compound could exhibit anti-inflammatory properties. Investigations into its impact on inflammatory mediators, such as cytokines and prostaglandins, are ongoing. Understanding its mechanism of action may lead to novel anti-inflammatory therapies .

Neuroprotective Effects

The presence of imidazole and carbamoyl groups suggests potential neuroprotective properties. Researchers have studied its ability to modulate neurotransmitter release, protect neurons from oxidative stress, and enhance cognitive function. Further exploration is needed to validate these findings .

Antimicrobial Applications

The compound’s multifunctional structure makes it an intriguing candidate for antimicrobial drug development. Investigations have focused on its activity against bacteria, fungi, and even resistant strains. Elucidating its mode of action and optimizing its potency could lead to new antibiotics .

Metabolic Disorders

Researchers have explored the compound’s impact on metabolic pathways, including glucose regulation and lipid metabolism. Its potential as a therapeutic agent for diabetes, obesity, or dyslipidemia warrants further investigation .

Chemical Biology and Enzyme Inhibition

The trifluoromethylphenyl group may interact with enzymes, making this compound valuable for chemical biology studies. Investigating its binding affinity to specific enzymes and its potential as an enzyme inhibitor could reveal new drug targets .

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3S/c1-15-2-4-16(5-3-15)10-27-20(32)12-30-19(13-31)11-28-22(30)34-14-21(33)29-18-8-6-17(7-9-18)23(24,25)26/h2-9,11,31H,10,12-14H2,1H3,(H,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRCZDUGGKTAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.